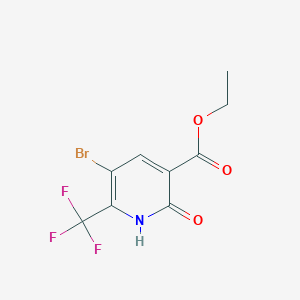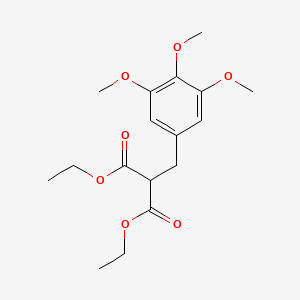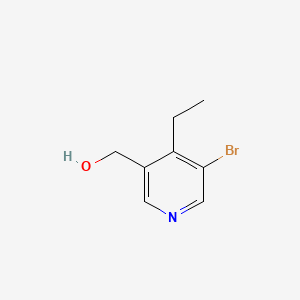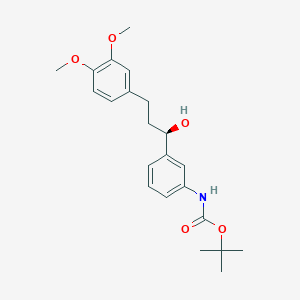
2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3IO It is a derivative of benzene, where the hydrogen atoms are substituted with ethoxy, iodo, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene typically involves the iodination of 2-ethoxy-4-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems, which provide better control over reaction parameters such as temperature and mixing, can be employed for the large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include iodinated quinones.
Reduction Reactions: Products include deiodinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The ethoxy group can participate in nucleophilic substitution reactions, while the iodine atom can be involved in coupling reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Iodo-4-(trifluoromethyl)benzene
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 2-Ethoxy-4-iodo-1-(trifluoromethyl)benzene
Uniqueness
2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene is unique due to the presence of the ethoxy group, which provides additional reactivity compared to similar compounds. The combination of ethoxy, iodo, and trifluoromethyl groups makes it a versatile intermediate for various chemical transformations .
Eigenschaften
Molekularformel |
C9H8F3IO |
|---|---|
Molekulargewicht |
316.06 g/mol |
IUPAC-Name |
2-ethoxy-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3IO/c1-2-14-8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,2H2,1H3 |
InChI-Schlüssel |
VJJYVQJGOGXEOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















